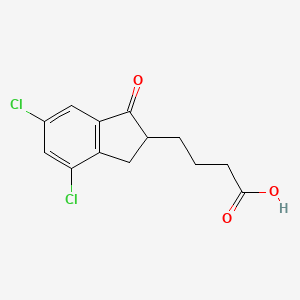![molecular formula C13H22O3 B14398315 (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid CAS No. 89789-38-8](/img/structure/B14398315.png)
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid is a spirocyclic compound characterized by a unique spiro[5.5]undecane skeleton. This structure consists of two fused six-membered rings sharing a single carbon atom, creating a spiro center. The compound’s distinct configuration and functional groups make it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyspiro[5One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic intermediate.
Industrial Production Methods
Industrial production of (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or carboxylic acid, while reduction can produce various spirocyclic alcohols.
Applications De Recherche Scientifique
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic core but differ in the heteroatoms present in the rings.
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes nitrogen and oxygen atoms in the rings.
Uniqueness
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid is unique due to its specific functional groups and the presence of a hydroxy and acetic acid moiety. These groups provide distinct reactivity and potential for various applications compared to other spirocyclic compounds.
Propriétés
Numéro CAS |
89789-38-8 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-(5-hydroxyspiro[5.5]undecan-5-yl)acetic acid |
InChI |
InChI=1S/C13H22O3/c14-11(15)10-13(16)9-5-4-8-12(13)6-2-1-3-7-12/h16H,1-10H2,(H,14,15) |
Clé InChI |
MFSANQVDRSODKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCCCC2(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



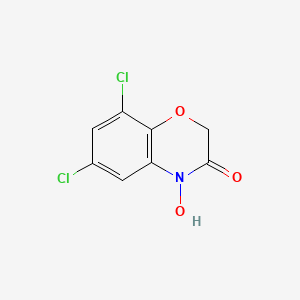
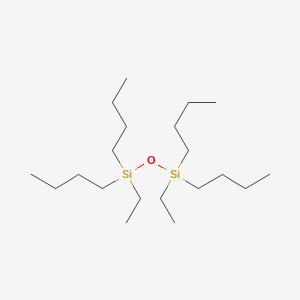
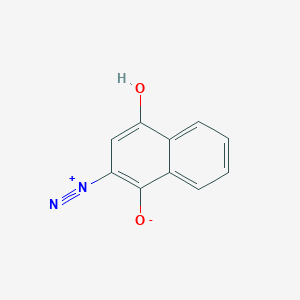
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
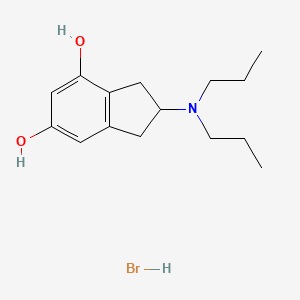
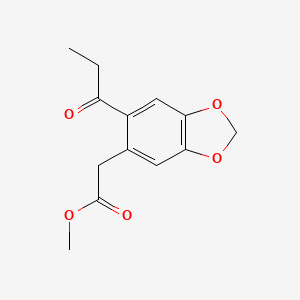

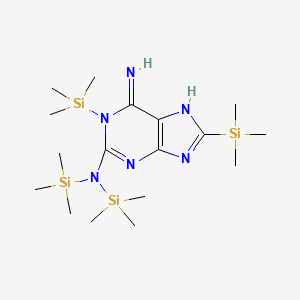
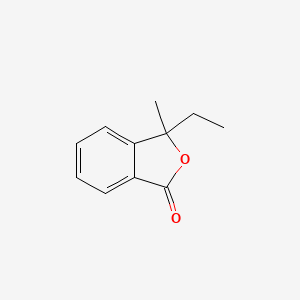

![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
